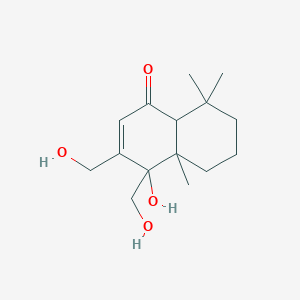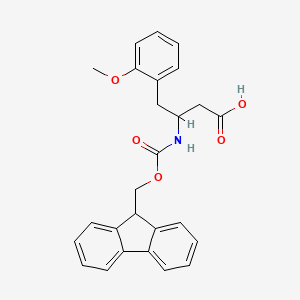
(R)-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C20H21NO4. It is a derivative of butanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The butanoic acid backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide as the reagent.
Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like methoxyphenyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Fmoc-amino)-4-phenylbutanoic acid: Similar structure but lacks the methoxy group.
®-3-(Boc-amino)-4-(2-methoxyphenyl)butanoic acid: Uses a different protecting group (Boc) instead of Fmoc.
®-3-(Fmoc-amino)-4-(4-methoxyphenyl)butanoic acid: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
®-3-(Fmoc-amino)-4-(2-methoxyphenyl)butanoic acid is unique due to the presence of the Fmoc protecting group and the specific positioning of the methoxy group on the phenyl ring. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other applications.
Propriétés
Formule moléculaire |
C26H25NO5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(15-25(28)29)27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29) |
Clé InChI |
BMJCBHCWKXMPEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


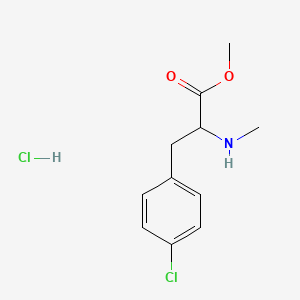
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
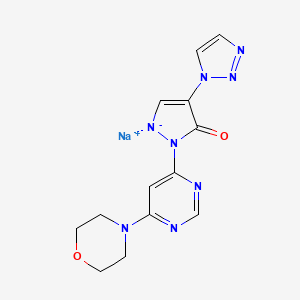
![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
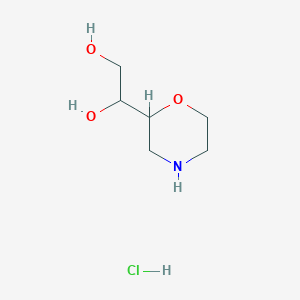


![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)
![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)
